molecular formula C8H16ClNO3 B8667769 Methyl 4-amino-3-methyloxane-3-carboxylate hydrochloride

Methyl 4-amino-3-methyloxane-3-carboxylate hydrochloride

Cat. No. B8667769
M. Wt: 209.67 g/mol
InChI Key: KAXOWXMZLFKTDL-UHFFFAOYSA-N
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Patent
US07595327B2

Procedure details

(4R)-Methyl 3-methyl-4-((R)-1-phenylethylamino)-tetrahydro-2H-pyran-3-carboxylate (1.37 g, 4.94 mmol) in methanol (70 mL) was treated with 10% palladium hydroxide on carbon (0.42 g, 3.5% mol) and aqueous 1N HCl (7 mL, 1.4 eq) and stirred under a hydrogen balloon for 72 h. The catalyst was removed by filtration. Removal of solvent provided crude methyl 4-amino-3-methyl-tetrahydro-2H-pyran-3-carboxylate hydrochloride that was used in the next step without further purification. MS: (M+H)+=174.1.
Name
(4R)-Methyl 3-methyl-4-((R)-1-phenylethylamino)-tetrahydro-2H-pyran-3-carboxylate
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:17]([O:19][CH3:20])=[O:18])[C@H:7]([NH:8][C@@H](C2C=CC=CC=2)C)[CH2:6][CH2:5][O:4][CH2:3]1.[ClH:21]>CO.[OH-].[OH-].[Pd+2]>[ClH:21].[NH2:8][CH:7]1[CH2:6][CH2:5][O:4][CH2:3][C:2]1([CH3:1])[C:17]([O:19][CH3:20])=[O:18] |f:3.4.5,6.7|

Inputs

Step One
Name
(4R)-Methyl 3-methyl-4-((R)-1-phenylethylamino)-tetrahydro-2H-pyran-3-carboxylate
Quantity
1.37 g
Type
reactant
Smiles
CC1(COCC[C@H]1N[C@H](C)C1=CC=CC=C1)C(=O)OC
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
0.42 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen balloon for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
72 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.